molecular formula C9H14ClN3O2 B13478452 3-(1-methylpyrrolidin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride

3-(1-methylpyrrolidin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B13478452
M. Wt: 231.68 g/mol
InChI Key: JGFMDPVYPITZBX-UHFFFAOYSA-N
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Description

3-(1-methylpyrrolidin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound that features a pyrazole ring substituted with a carboxylic acid group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylpyrrolidin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylpyrrolidin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(1-methylpyrrolidin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-methylpyrrolidin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methylpyrrolidin-2-yl)pyridine
  • 3-(1-methylpyrrolidin-2-yl)propanoic acid
  • 3-(1-methylpyrrolidin-2-yl)acrylic acid

Uniqueness

3-(1-methylpyrrolidin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and pyrrolidine rings makes it a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-12-4-2-3-8(12)6-5-7(9(13)14)11-10-6;/h5,8H,2-4H2,1H3,(H,10,11)(H,13,14);1H

InChI Key

JGFMDPVYPITZBX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC(=NN2)C(=O)O.Cl

Origin of Product

United States

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